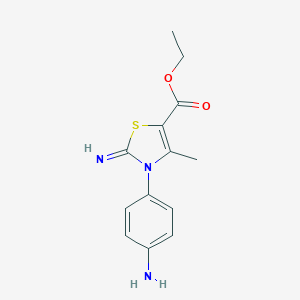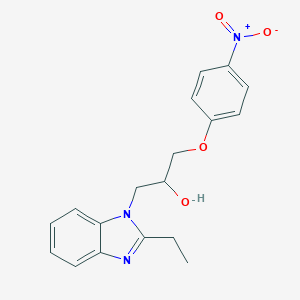
1,4-Ditert-butyl-2,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ditert-butyl-2,5-dinitrobenzene (DBDNB) is a highly reactive compound that has been extensively used in scientific research for various applications. DBDNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a reagent for the detection of thiol groups in proteins and peptides. The compound is also used as a cross-linking agent in the synthesis of polymers and as a precursor for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1,4-Ditert-butyl-2,5-dinitrobenzene involves the reaction of the nitro groups with thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is reversible and can be used for the quantification of thiol groups in biological samples.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a highly reactive compound that reacts specifically with thiol groups and does not interact with other biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1,4-Ditert-butyl-2,5-dinitrobenzene is its specificity for thiol groups. The reaction is highly specific and occurs under mild conditions. The reaction is also reversible, which allows for the quantification of thiol groups in biological samples. The main limitation of this compound is its toxicity. The compound is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Ditert-butyl-2,5-dinitrobenzene in scientific research. One direction is the development of new methods for the detection of thiol groups in biological samples. Another direction is the synthesis of new compounds based on the structure of this compound for use in cross-linking and other applications. Finally, the use of this compound in the study of protein function and structure is an area of active research.
Synthesemethoden
1,4-Ditert-butyl-2,5-dinitrobenzene can be synthesized by the nitration of 1,4-ditert-butylbenzene with a mixture of nitric and sulfuric acids. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction mixture is then washed with water and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Ditert-butyl-2,5-dinitrobenzene has been extensively used in scientific research for various applications. One of the most common applications is the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules and their detection is essential for the study of protein function. This compound reacts with thiol groups to form a yellow adduct that can be easily detected by UV-vis spectroscopy.
Eigenschaften
IUPAC Name |
1,4-ditert-butyl-2,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,3)9-7-12(16(19)20)10(14(4,5)6)8-11(9)15(17)18/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUWVFBKBKKTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)
![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)


![Ethyl 3-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-imino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B262410.png)
![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)


![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)